molecular formula C8H17FN2O B13768513 (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL

(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL

Cat. No.: B13768513
M. Wt: 176.23 g/mol
InChI Key: ZDHRSXNQOQJQAV-QMMMGPOBSA-N
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Description

(2S)-2-Fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol is a chiral fluorinated alcohol featuring a 4-methylpiperazine substituent. Its stereochemistry at the C2 position (S-configuration) and the presence of both fluorine and a tertiary amine group in the piperazine ring contribute to its unique physicochemical properties, such as enhanced metabolic stability and solubility compared to non-fluorinated analogs.

Properties

Molecular Formula

C8H17FN2O

Molecular Weight

176.23 g/mol

IUPAC Name

(2S)-2-fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C8H17FN2O/c1-10-2-4-11(5-3-10)6-8(9)7-12/h8,12H,2-7H2,1H3/t8-/m0/s1

InChI Key

ZDHRSXNQOQJQAV-QMMMGPOBSA-N

Isomeric SMILES

CN1CCN(CC1)C[C@@H](CO)F

Canonical SMILES

CN1CCN(CC1)CC(CO)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2S)-2-Fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol typically involves three key steps:

Synthesis of the Chiral 2-Fluoropropanol Intermediate

The chiral 2-fluoropropanol moiety can be prepared by asymmetric fluorination of a suitable precursor such as a protected 2-hydroxypropionaldehyde or by nucleophilic fluorination of a chiral epoxide intermediate. Common methods include:

These methods ensure high enantiomeric excess and yield of the (2S)-2-fluoropropanol intermediate.

Introduction of the 4-Methylpiperazin-1-yl Group

The 4-methylpiperazine moiety is typically introduced by nucleophilic substitution reactions, where the fluorinated intermediate bearing a good leaving group (such as a halide or tosylate) at the 3-position undergoes substitution with 4-methylpiperazine.

A representative synthetic route is:

  • Reacting 4-methylpiperazine with (2S)-2-fluoro-3-chloropropan-1-ol or its derivatives under basic conditions to promote nucleophilic substitution at the 3-position.
  • The reaction is usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at controlled temperatures (0 to 50 °C) to optimize yield and minimize side reactions.

This approach benefits from the nucleophilicity of the piperazine nitrogen and the good leaving ability of the halide, enabling efficient coupling.

Alternative Synthetic Routes

  • Reductive amination : Starting from the corresponding ketone or aldehyde precursor, reductive amination with 4-methylpiperazine in the presence of reducing agents (e.g., sodium cyanoborohydride) can also afford the target compound.
  • Protection-deprotection strategies : Protecting groups such as Boc (tert-butoxycarbonyl) can be used on the piperazine nitrogen to control regioselectivity during alkylation and then removed under acidic conditions.

Data Tables Summarizing Preparation Conditions

Step Reactants / Reagents Solvent / Conditions Yield (%) Notes
1. Asymmetric fluorination Chiral epoxide + DAST or Selectfluor DCM or THF, 0–25 °C 70–90 High enantiomeric excess of (2S) isomer
2. Halide substitution (2S)-2-fluoro-3-chloropropan-1-ol + 4-methylpiperazine DMF or DCM, 20–50 °C, base (K2CO3) 60–85 Nucleophilic substitution, mild conditions
3. Purification Chromatography or recrystallization Silica gel, DCM:MeOH mixtures Ensures high purity and stereochemical integrity

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a methyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-fluorinated or methylated derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

1.1. Antidepressant Activity

Research has indicated that compounds similar to (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL exhibit significant antidepressant properties. These compounds often target serotonin and norepinephrine reuptake, suggesting that (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL may also modulate these neurotransmitter systems effectively. A study demonstrated that derivatives of piperazine have shown efficacy in treating mood disorders by enhancing serotonergic and noradrenergic transmission .

1.2. Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against KRAS-mutant cancers. Research indicates that piperazine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. For instance, a study highlighted the effectiveness of similar compounds in inhibiting KRAS G12C mutations, which are prevalent in various tumors .

2.1. Receptor Interaction

(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL interacts with several neurotransmitter receptors, including serotonin receptors (5HT) and adrenergic receptors. These interactions are crucial for its potential antidepressant effects and may also contribute to its anticancer activity by modulating the tumor microenvironment .

2.2. Bioavailability and Metabolism

Studies have focused on the bioavailability of this compound, emphasizing its favorable pharmacokinetic properties that enhance its therapeutic potential. The presence of the fluorine atom is believed to improve metabolic stability and receptor affinity, making it a promising candidate for further drug development .

Case Studies

Study ReferenceFocus AreaFindings
Study on Piperazine DerivativesAntidepressant ActivityDemonstrated enhanced serotonergic activity leading to improved mood regulation .
KRAS Inhibition StudyCancer TreatmentShowed significant inhibition of KRAS G12C mutations, indicating potential in cancer therapy .
Pharmacokinetics AnalysisDrug DevelopmentHighlighted improved bioavailability due to structural modifications including fluorination .

Mechanism of Action

The mechanism of action of (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions. The piperazine ring can provide additional binding sites, while the hydroxyl group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of (2S)-2-Fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol with three related compounds identified in the evidence:

Compound Core Structure Key Substituents Stereochemistry Reported Use/Activity
(2S)-2-Fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol (Target) Propan-1-ol - Fluoro (C2, S-configuration)
- 4-Methylpiperazinyl (C3)
(2S) Not explicitly stated
Tozasertib Lactate (CAS 899827-04-4) Pyrimidine-thioether - 4-Methylpiperazinyl (pyrimidine ring)
- (2S)-2-hydroxypropanoate counterion
(2S) in lactate moiety Antineoplastic (MK-0457/VX-680)
Impurity D (4-chloro-N1-(2-((4-methylpiperazin-1-yl)carbonyl)phenyl)benzene-1,2-diamine) Benzene-1,2-diamine - 4-Methylpiperazinyl (carbonyl-linked)
- Chloro (benzene ring)
Not specified Pharmaceutical impurity
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol Propan-1-ol - Fluoro (C2)
- Amino (C2)
- 4-Iodo-phenyl (C1)
(2S,1R) Not explicitly stated

Key Differences and Implications

Backbone Flexibility vs. Rigidity: The target compound and the iodo-phenyl analog () share a propanol backbone, enabling conformational flexibility. In contrast, Tozasertib’s pyrimidine-thioether core () and Impurity D’s aromatic diamine structure () introduce rigidity, likely influencing target binding specificity.

However, its placement on a pyrimidine ring in Tozasertib versus a propanol chain in the target compound may alter bioavailability .

Stereochemical Considerations: The (2S) configuration in the target compound and Tozasertib’s lactate moiety () highlights the importance of chirality in drug-receptor interactions. The (2S,1R) stereochemistry in further underscores how minor stereochemical changes can drastically alter biological activity.

Biological Activity

(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL is a synthetic organic compound notable for its unique structural features, including a fluorine atom and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.

The biological activity of (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL is influenced by its interaction with various biological targets. The piperazine ring is known for its role in diverse pharmacological effects, including:

  • Antidepressant Activity : Compounds with piperazine moieties often exhibit antidepressant properties, potentially through modulation of neurotransmitter systems.
  • Antipsychotic Effects : Similar structural analogs have shown antipsychotic activity, indicating a possible therapeutic application in mental health disorders.

Predictive Models and Biological Activity Spectra

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectra based on the compound's structure. These models suggest that (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL may have therapeutic potential along with possible side effects .

Comparative Analysis with Similar Compounds

The following table summarizes similar compounds and their associated biological activities, highlighting the unique features of (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL:

Compound NameStructure FeaturesBiological Activity
4-MethylpiperazinePiperazine ring without fluorineAntidepressant effects
1-(4-Methylpiperazinyl)-ethanolEthanol derivative of piperazineAntipsychotic properties
3-Fluoropropan-1-olPropan-1-OH with fluorinePotential neuroactive effects

The unique combination of fluorination and piperazine substitution in (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL may enhance selectivity and potency compared to these similar compounds .

Case Studies and Research Findings

Research studies have demonstrated the potential efficacy of compounds similar to (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL in various pharmacological contexts:

  • Insulin Secretion Studies : A related compound was evaluated for its ability to stimulate insulin secretion in isolated rat islets, showing comparable activity to established hypoglycemic agents .
  • Monoamine Modulation : Research indicates that derivatives containing piperazine structures modulate norepinephrine and serotonin activity, suggesting potential applications in treating mood disorders .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Q & A

Q. What are the most reliable synthetic routes for (2S)-2-Fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the alkylation of 4-methylpiperazine with a fluorinated propanol derivative. For example:

  • Step 1: Prepare a fluorinated epoxide intermediate (e.g., (2S)-2-fluoro-1,2-epoxypropane) to preserve stereochemistry.
  • Step 2: React the epoxide with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Optimization: Adjust solvent polarity (e.g., acetonitrile vs. DMF) and stoichiometric ratios (1:1.2 for piperazine:epoxide) to minimize byproducts. Monitor progress via TLC or HPLC .

Q. How can researchers confirm the stereochemical integrity of the (2S)-fluoro center during synthesis?

Methodological Answer: Use chiral HPLC or polarimetry to validate enantiomeric purity. For example:

  • Chiral Stationary Phase: Employ a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to resolve enantiomers .
  • X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to confirm absolute configuration .
  • Comparative NMR: Analyze coupling constants (e.g., 3JHF^3J_{H-F}) to distinguish (2S) from (2R) configurations .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

Methodological Answer:

  • Solubility: The compound is polar due to the hydroxyl and piperazine groups. It is soluble in DMSO (>50 mg/mL) and moderately in water (5–10 mg/mL at pH 7.4). Adjust pH with HCl to enhance aqueous solubility .
  • Stability: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group. Stability studies in PBS (pH 7.4) show <5% degradation over 72 hours at 25°C .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors (e.g., GPCRs)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and receptors (e.g., dopamine D2 or serotonin 5-HT1A). Focus on hydrogen bonding between the hydroxyl group and conserved residues (e.g., Asp3.32 in GPCRs) .
  • MD Simulations: Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

Methodological Answer:

  • Assay Standardization: Control variables such as cell line (e.g., HEK293 vs. CHO), incubation time (24 vs. 48 hours), and ATP concentration in kinase assays .
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., oxidized propanol derivatives) that may interfere with activity .
  • Orthogonal Validation: Confirm results via SPR (surface plasmon resonance) for binding affinity and functional cAMP assays for GPCR activity .

Q. How can enantioselective synthesis be achieved without chiral chromatography?

Methodological Answer:

  • Chiral Auxiliaries: Use (S)-propylene oxide as a starting material to induce stereoselectivity during epoxide ring-opening .
  • Asymmetric Catalysis: Employ Jacobsen’s Co(III)-salen catalyst for kinetic resolution during the alkylation step (≥90% ee) .
  • Biocatalysis: Optimize lipase-mediated acylation (e.g., Candida antarctica lipase B) to selectively protect the (2R)-enantiomer .

Q. What are the implications of fluorine substitution on metabolic stability and pharmacokinetics?

Methodological Answer:

  • Metabolic Stability: The C-F bond resists cytochrome P450 oxidation. In vitro microsomal assays (human liver microsomes) show a t₁/₂ > 120 minutes .
  • LogP Modulation: Fluorine increases lipophilicity (calculated LogP = 1.8 vs. 1.2 for non-fluorinated analogs), enhancing blood-brain barrier permeability in rodent models .

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